molecular formula C21H17F2NOS B5162051 N-(2,6-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide

N-(2,6-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide

Cat. No. B5162051
M. Wt: 369.4 g/mol
InChI Key: MZGYCUKTDGBQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide, also known as DFB, is a chemical compound that has garnered interest in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

N-(2,6-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide works by inhibiting the activity of certain enzymes in the body, specifically the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for producing prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, N-(2,6-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide reduces the production of prostaglandins, resulting in a decrease in inflammation. Additionally, N-(2,6-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-(2,6-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases. Additionally, N-(2,6-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,6-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide in lab experiments is its specificity for COX-2. Unlike other non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2, N-(2,6-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide specifically targets COX-2, reducing the risk of side effects associated with COX-1 inhibition. However, one limitation of using N-(2,6-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2,6-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide. One area of interest is the development of more efficient synthesis methods for N-(2,6-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide, which would make it more accessible for use in scientific research. Additionally, further studies are needed to fully understand the mechanisms of action of N-(2,6-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide and its potential applications in the treatment of various diseases. Finally, there is potential for the development of new derivatives of N-(2,6-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide that may have improved properties for use in scientific research.

Synthesis Methods

N-(2,6-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide can be synthesized using a multi-step process that involves the reaction of 2,6-difluoroaniline with 4-methylbenzenethiol, followed by the reaction of the resulting product with benzoyl chloride. The final product is purified using column chromatography to obtain N-(2,6-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide in its pure form.

Scientific Research Applications

N-(2,6-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has shown promise in scientific research as a potential treatment for various diseases. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(2,6-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment.

properties

IUPAC Name

N-(2,6-difluorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2NOS/c1-14-5-11-17(12-6-14)26-13-15-7-9-16(10-8-15)21(25)24-20-18(22)3-2-4-19(20)23/h2-12H,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGYCUKTDGBQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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